N,N-bis(cyanomethyl)-4-methoxybenzamide
Description
N,N-bis(cyanomethyl)-4-methoxybenzamide is a substituted benzamide derivative featuring a methoxy group at the para position of the aromatic ring and two cyanomethyl groups attached to the nitrogen atom. This compound belongs to the broader class of N,N-bis(cyanomethyl)amines, which are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions . The methoxy group serves as an electron-donating substituent, influencing both the compound’s reactivity during synthesis and its physicochemical properties, such as solubility and spectral characteristics.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-4-2-10(3-5-11)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |
InChI Key |
AMTRVAQRJIKPLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N,N-bis(cyanomethyl)amine derivatives vary primarily in their aromatic or aliphatic substituents. Key structural analogs include:
- Electron-donating vs. electron-withdrawing groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor the formation of N,N-bis(cyanomethyl)amines in high yields (up to 90%), while electron-withdrawing groups (e.g., nitro) lead to Strecker adducts (cyanomethylamines) instead .
- Steric effects : Bulky substituents (e.g., benzhydryl) reduce reaction efficiency due to steric hindrance, as seen in lower yields for N-benzhydryl derivatives .
Physicochemical and Spectral Properties
- NMR trends: Cyanomethyl protons (CH₂CN) typically resonate as singlets at δ 4.1–4.3 in ¹H-NMR, while methoxy groups appear as singlets near δ 3.8–3.9 .
- Mass spectrometry : Molecular ion peaks (M⁺ or M⁺−H) align with calculated masses (e.g., m/z 185 for methylphenyl derivatives) .
- Thermal stability : Methoxy-substituted benzamides exhibit higher melting points compared to aliphatic analogs (e.g., N-cyclohexyl derivatives are oil-like, while N-(4-methylphenyl) analogs are solids) .
Research Findings and Implications
Reaction selectivity: The methoxy group’s electron-donating nature enhances the nucleophilicity of intermediate amines, promoting bis(cyanomethyl)amine formation over Strecker products .
Catalytic efficiency : Copper-based catalysts enable selective C–N bond formation, with Cu(OTf)₂ stabilizing imine intermediates and CuCl facilitating cyanide transfer .
Data Tables
Table 2. Spectral Data for Key Analogs
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